molecular formula C14H11IN2O2 B5913043 [(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate

Cat. No.: B5913043
M. Wt: 366.15 g/mol
InChI Key: VVUIJBNFTKZSPY-YVLHZVERSA-N
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Description

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate is an organic compound that features a pyridine ring and an iodobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate typically involves the condensation of 2-iodobenzoic acid with (Z)-1-pyridin-4-ylethylideneamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical assays.

    Industry: It can be utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which [(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate exerts its effects involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions, while the iodobenzoate moiety may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate is unique due to its combination of a pyridine ring and an iodobenzoate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific interactions and reactivity.

Properties

IUPAC Name

[(Z)-1-pyridin-4-ylethylideneamino] 2-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2/c1-10(11-6-8-16-9-7-11)17-19-14(18)12-4-2-3-5-13(12)15/h2-9H,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUIJBNFTKZSPY-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC=CC=C1I)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC=CC=C1I)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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